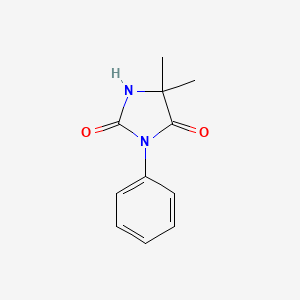

Hydantoin, 5,5-dimethyl-3-phenyl-

Description

Overview of the Hydantoin (B18101) Heterocyclic System and its Role in Organic Synthesis

The hydantoin ring, a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups, is a privileged structure in organic synthesis. Its importance stems from its relative stability and the potential for functionalization at multiple positions, allowing for the creation of diverse molecular architectures. Hydantoin and its derivatives are key intermediates in the synthesis of various organic compounds, including amino acids and other heterocyclic systems. The reactivity of the nitrogen and carbon atoms within the ring enables a variety of chemical transformations, making it a valuable building block for chemists.

Historical Context and Evolution of Research on Hydantoin Structures and Derivatives

The study of hydantoins dates back to the 19th century, with early research focusing on their synthesis and basic chemical properties. A significant milestone in hydantoin chemistry was the development of the Bucherer-Bergs reaction, a multicomponent reaction that provides an efficient route to 5-substituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate. pcbiochemres.com This method remains a common approach for the synthesis of compounds like 5,5-dimethyl-3-phenylhydantoin. pcbiochemres.com Over the years, research has expanded to explore the diverse biological activities of hydantoin derivatives, leading to the discovery of important pharmaceuticals.

Specificity and Unique Characteristics of 5,5-Dimethyl-3-Phenylhydantoin within the Hydantoin Class

5,5-Dimethyl-3-phenylhydantoin, a white crystalline solid, is a distinct member of the hydantoin family, characterized by the presence of two methyl groups at the C5 position and a phenyl group at the N3 position. pcbiochemres.com This specific substitution pattern influences its physicochemical properties, such as solubility and reactivity. The gem-dimethyl groups at C5 provide steric hindrance and contribute to the molecule's lipophilicity. The phenyl group at the N3 position significantly impacts the electronic distribution within the hydantoin ring and introduces a bulky aromatic moiety, which can be crucial for its interaction with biological targets. pcbiochemres.com

Table 1: Physicochemical Properties of 5,5-Dimethyl-3-Phenylhydantoin

| Property | Value |

| CAS Number | 70974-10-6 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

This data is based on available product information. pcbiochemres.com

The synthesis of 5,5-dimethyl-3-phenylhydantoin can be achieved through the Bucherer-Bergs reaction, a well-established method for preparing 5,5-disubstituted hydantoins. pcbiochemres.com This reaction involves the condensation of acetone (B3395972) with cyanide and ammonium carbonate to form 5,5-dimethylhydantoin (B190458), which is then followed by N-arylation to introduce the phenyl group at the N3 position.

Current Research Landscape and Future Directions in the Study of 5,5-Dimethyl-3-Phenylhydantoin

While specific research focused solely on 5,5-dimethyl-3-phenylhydantoin is limited, the broader field of hydantoin chemistry is an active area of investigation. Current research on hydantoin derivatives is largely driven by the search for new therapeutic agents with improved efficacy and reduced side effects. Many studies focus on synthesizing novel derivatives and evaluating their biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org

The structural features of 5,5-dimethyl-3-phenylhydantoin suggest potential for biological activity. The hydantoin core is a known pharmacophore for anticonvulsant drugs, and it is believed that these compounds exert their effect by interacting with voltage-sensitive sodium channels in the brain. pcbiochemres.com The presence of the 5,5-dimethyl and 3-phenyl substituents could modulate this activity, potentially leading to a unique pharmacological profile.

Future research on 5,5-dimethyl-3-phenylhydantoin could explore several avenues:

Detailed Synthesis and Characterization: Comprehensive studies on its synthesis, including optimization of reaction conditions and thorough characterization of its spectral and crystallographic properties, are needed.

Biological Screening: A systematic evaluation of its biological activities, particularly its anticonvulsant potential, is a logical next step. Comparative studies with other known hydantoin-based anticonvulsants would be valuable.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the phenyl ring or the methyl groups affect its biological activity could provide insights for the design of more potent and selective compounds.

Exploration of Other Therapeutic Areas: Given the broad range of activities exhibited by hydantoin derivatives, screening 5,5-dimethyl-3-phenylhydantoin for other potential therapeutic applications, such as anticancer or antimicrobial effects, could be fruitful.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEXYISATSGZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221202 | |

| Record name | Hydantoin, 5,5-dimethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70974-10-6 | |

| Record name | Hydantoin, 5,5-dimethyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070974106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 5,5-dimethyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dimethyl 3 Phenylhydantoin

Classical and Established Synthetic Routes

Traditional methods for synthesizing hydantoins, particularly 5,5-disubstituted variants like 5,5-dimethyl-3-phenylhydantoin, have been well-established and are still widely used.

The Bucherer-Bergs Reaction and its Adaptations for 5,5-Disubstituted Hydantoins

The Bucherer-Bergs reaction stands as one of the most convenient and common methods for preparing 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub This multicomponent reaction typically involves heating a ketone or aldehyde with potassium or sodium cyanide and ammonium (B1175870) carbonate in aqueous ethanol. mdpi.com For the synthesis of 5,5-dimethylhydantoin (B190458), the precursor to 5,5-dimethyl-3-phenylhydantoin, acetone (B3395972) is the starting ketone. encyclopedia.pubwikipedia.org

The reaction proceeds through the formation of a cyanohydrin intermediate, which then reacts with ammonium carbonate to yield the hydantoin (B18101) ring. alfa-chemistry.com The general applicability of the Bucherer-Bergs reaction to a wide range of readily available aldehydes and ketones makes it a versatile tool for accessing diverse 5-substituted and 5,5-disubstituted hydantoins. mdpi.com A significant advantage of this method is that the resulting hydantoins are often crystalline, simplifying their isolation and purification. mdpi.com

Multi-Component Reaction Strategies

The Bucherer-Bergs reaction is itself a prime example of a multi-component reaction (MCR), where three or more reactants combine in a one-pot synthesis to form a product containing substantial portions of all reactants. mdpi.comsci-hub.se MCRs are highly valued for their efficiency and atom economy. nih.gov

Beyond the classical Bucherer-Bergs synthesis, other MCR strategies have been developed. For instance, a novel MCR involves the ring-opening of a methyleneaziridine with a Grignard reagent, followed by capture with a carbon-based electrophile to form a ketimine. This intermediate can then be subjected to Bucherer-Bergs conditions to yield a 5,5'-disubstituted hydantoin, offering three points of chemical diversity. wikipedia.orgsci-hub.se Pseudo-multicomponent reactions, which may involve a sequence of reactions like Knoevenagel condensation followed by a Michael addition, also provide pathways to complex heterocyclic structures, although not directly forming the hydantoin ring in a single step. nih.gov

Optimization of Reaction Conditions and Yields

Efforts to improve the efficiency of hydantoin synthesis have focused on optimizing reaction conditions. For the Bucherer-Bergs reaction, it was found that using 50% alcohol as a solvent leads to excellent yields for ketones. wikipedia.org The reaction temperature is typically maintained between 60-70°C. mdpi.comencyclopedia.pub In some cases, particularly with less reactive ketones like benzophenone, increasing the reaction time and temperature can significantly improve yields. mdpi.com

One notable improvement involves the use of ultrasonication. This technique has been shown to accelerate the Bucherer-Bergs reaction, allowing it to be carried out at lower temperatures and with shorter reaction times, resulting in higher yields and simpler work-up procedures. wikipedia.org

| Reaction | Starting Materials | Reagents | Solvent | Conditions | Yield |

| Bucherer-Bergs | Acetone, Potassium Cyanide, Ammonium Carbonate | Aqueous Ethanol | 60-70°C | Good | |

| Bucherer-Bergs (from cyanohydrin) | Acetone Cyanohydrin, Ammonium Carbonate | 68-80°C, then 90°C | 51-56% | ||

| Ultrasonication-assisted Bucherer-Bergs | Ketones/Aldehydes, KCN, (NH4)2CO3 | Lower Temperature, Shorter Time | High |

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic strategies for hydantoins are increasingly incorporating principles of green chemistry and catalysis.

Green Chemistry Principles in Hydantoin Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.org In the context of hydantoin synthesis, this has led to the development of solvent-free reaction conditions and the use of ultrasound irradiation. researchgate.netresearchgate.net For example, the synthesis of 5,5-diphenylhydantoin derivatives has been achieved at room temperature in high yield and purity through ultrasound-assisted reaction of benzil (B1666583) derivatives with urea (B33335) in the presence of ethanolic potassium hydroxide (B78521). researchgate.net Continuous-flow methodologies, often coupled with ultrasound irradiation, represent another green approach, offering enhanced safety, energy efficiency, and scalability compared to traditional batch processes. chemrxiv.org These methods align with green chemistry principles such as designing for energy efficiency and inherently safer chemistry. chemrxiv.org

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The use of catalysts can significantly improve the efficiency and selectivity of hydantoin synthesis. While the classical Bucherer-Bergs reaction does not typically employ a catalyst, modern variations have explored their use. mdpi.comalfa-chemistry.com For instance, montmorillonite (B579905) K-10, a heterogeneous catalyst, has been used in the ultrasound-irradiated Bucherer-Bergs reaction, offering the benefits of short reaction times, high yields, and a recyclable catalyst. researchgate.net Magnetic Fe3O4 nanoparticles have also been employed as a catalyst for the solvent-free, one-pot synthesis of 5,5-disubstituted hydantoins, allowing for easy separation of the catalyst from the reaction mixture. researchgate.net

In related syntheses, various catalysts such as p-toluenesulfonic acid and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used to promote the formation of related heterocyclic compounds, indicating the potential for catalytic applications in direct hydantoin synthesis. researchgate.netmdpi.com

| Method | Catalyst | Key Features |

| Ultrasound-assisted Synthesis | Montmorillonite K-10 | Heterogeneous, recyclable catalyst; short reaction time; high yield. |

| Solvent-free Synthesis | Magnetic Fe3O4 nanoparticles | Easy catalyst separation; environmentally friendly. |

| Continuous-flow Synthesis | - | Enhanced safety, energy efficiency, scalability. |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific literature on the direct microwave-assisted synthesis of 5,5-dimethyl-3-phenylhydantoin is limited, analogous reactions for similar hydantoin structures provide a strong basis for its feasibility.

One relevant approach is the microwave-assisted Bucherer-Bergs reaction. This multicomponent reaction typically involves a ketone or aldehyde, a cyanide source (like potassium cyanide), and ammonium carbonate to form the hydantoin ring. researchgate.net Microwave irradiation has been shown to significantly enhance the efficiency of such reactions. For instance, a microwave-assisted four-component reaction has been successfully employed to create 5,5-disubstituted hydantoins, demonstrating the applicability of this technology in forming the core hydantoin structure. ucl.ac.be

Another promising microwave-assisted route involves the N-arylation of a pre-formed 5,5-dimethylhydantoin ring. This can be achieved through a copper-catalyzed cross-coupling reaction with a phenylating agent. While conventional heating is often used for these reactions, microwave assistance can expedite the process. For example, the synthesis of 3,5-disubstituted thiohydantoins has been efficiently accomplished using microwave flash heating in the cyclization/cleavage step. youngin.com

Solvent-free synthesis is another green chemistry approach that minimizes the use of volatile organic compounds. The synthesis of various heterocyclic compounds, including hydantoin derivatives, has been successfully carried out under solvent-free conditions. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. For instance, the synthesis of 2,4,6-triarylpyridine derivatives has been promoted by 1,3-dibromo-5,5-dimethylhydantoin under solvent-free conditions, showcasing the potential of this catalyst in related heterocyclic syntheses. researchgate.net A facile and rapid one-pot synthesis of 5,5-disubstituted hydantoins has also been developed using magnetic Fe3O4 nanoparticles under solvent-free conditions, highlighting the use of recoverable catalysts in environmentally benign procedures. researchgate.net

The following table summarizes potential reaction conditions for these advanced synthetic methods based on related compounds.

| Method | Reactants | Catalyst/Reagent | Conditions | Potential Advantages |

| Microwave-Assisted N-Arylation | 5,5-Dimethylhydantoin, Phenylboronic Acid | Copper(II) Acetate, Base | Microwave Irradiation | Rapid reaction times, improved yields |

| Solvent-Free Synthesis | 5,5-Dimethylhydantoin, Phenylating Agent | Solid Catalyst (e.g., Fe3O4 nanoparticles) | Grinding/Heating | Reduced solvent waste, simplified workup |

Precursor Chemistry and Starting Material Considerations for 5,5-Dimethyl-3-Phenylhydantoin

The synthesis of 5,5-dimethyl-3-phenylhydantoin relies on the availability and purity of its key precursors. The two primary starting materials are 5,5-dimethylhydantoin and a phenyl group donor.

The precursor, 5,5-dimethylhydantoin , is commonly synthesized via the Bucherer-Bergs reaction. mdpi.com This well-established method involves the reaction of acetone, an alkali metal cyanide (such as potassium cyanide), and ammonium carbonate. researchgate.net The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. A patent describes a method for producing 5,5-dimethylhydantoin from acetone cyanohydrin and ammonium bicarbonate, followed by the introduction of ammonia (B1221849). google.com

The second key precursor is a phenyl group donor . For N-arylation reactions, phenylboronic acid is a common and effective reagent. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed N-arylation of imides, including hydantoins, using arylboronic acids is a well-documented method. organic-chemistry.org Phenylboronic acids are generally more readily available and economical compared to other arylating agents like triarylbismuthanes. organic-chemistry.org The synthesis of phenylboronic acid itself can be achieved through various standard organic chemistry procedures.

An alternative strategy for introducing the phenyl group is to start with a phenyl-containing precursor in a multicomponent reaction. For instance, a modified Bucherer-Bergs reaction could potentially utilize aniline (B41778) as the nitrogen source along with acetone and cyanide to directly form the N-phenyl substituted hydantoin, though this is a less common approach for this specific substitution pattern.

The purity of these starting materials is crucial for the success of the synthesis, as impurities can lead to side reactions and lower yields.

The table below outlines the primary precursors and their typical synthetic origins.

| Precursor | Chemical Structure | Common Synthetic Route | Key Reactants for Synthesis |

| 5,5-Dimethylhydantoin | C₅H₈N₂O₂ | Bucherer-Bergs Reaction | Acetone, Potassium Cyanide, Ammonium Carbonate |

| Phenylboronic Acid | C₆H₇BO₂ | Grignard reaction with trialkyl borate (B1201080) followed by hydrolysis | Phenylmagnesium bromide, Trimethyl borate |

Purification and Isolation Techniques for Synthetic Products

The final stage of the synthesis of 5,5-dimethyl-3-phenylhydantoin involves the purification and isolation of the desired product from the reaction mixture. The choice of purification method depends on the physical properties of the product and the nature of the impurities present.

Crystallization is the most common and effective method for purifying solid organic compounds like hydantoins. Most hydantoins are crystalline solids, which facilitates their purification by this technique. mdpi.com The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. The selection of an appropriate solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a related compound, 3-allyl-5,5-dimethylhydantoin, recrystallization from petroleum ether has been reported. google.com A mixture of solvents can also be employed to achieve the desired solubility characteristics. The purification process for 5,5-dimethylhydantoin itself often involves recrystallization from water or an ethanol-water mixture. google.com

Chromatography can be used for more challenging purifications or for the isolation of small quantities of the product. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard technique. The choice of eluent (mobile phase) is determined by the polarity of the compound and the impurities. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For N- and O-arylations using phenylboronic acids, product isolation is often achieved via flash column chromatography. organic-chemistry.org

After purification, the identity and purity of the 5,5-dimethyl-3-phenylhydantoin can be confirmed using various analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

The following table summarizes common purification techniques applicable to 5,5-dimethyl-3-phenylhydantoin.

| Technique | Principle | Typical Solvents/Materials | Considerations |

| Recrystallization | Differential solubility at different temperatures | Ethanol, Water, Petroleum Ether, or mixtures | Choice of solvent is crucial for good recovery and purity. |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel, Alumina (stationary phase); Hexane/Ethyl Acetate, Dichloromethane/Methanol (mobile phase) | Effective for separating mixtures with different polarities. |

Advanced Structural Characterization and Spectroscopic Analysis of 5,5 Dimethyl 3 Phenylhydantoin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural assignment of organic molecules like 5,5-dimethyl-3-phenylhydantoin. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously determine the chemical environment of each atom and their connectivity.

1H and 13C NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 5,5-dimethyl-3-phenylhydantoin is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the two methyl groups. The phenyl protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The two methyl groups at the C5 position are chemically equivalent and would present as a sharp singlet in the aliphatic region (around δ 1.5 ppm). A key feature would be the absence of a proton signal at the N1 position, confirming its substitution pattern in related structures that show an N-H proton signal.

The ¹³C NMR spectrum would provide complementary information, with distinct resonances for the carbonyl carbons (C2 and C4), the quaternary carbon (C5), the carbons of the phenyl ring, and the methyl carbons. The carbonyl carbons are expected to resonate at the downfield end of the spectrum (around δ 155-175 ppm). The quaternary C5 carbon would appear in the midfield region, while the phenyl carbons would show a characteristic pattern of signals in the aromatic region (δ 120-140 ppm). The two equivalent methyl carbons would give a single signal in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,5-Dimethyl-3-Phenylhydantoin

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155-160 |

| C4 | - | ~170-175 |

| C5 | - | ~60-65 |

| C6, C10 (ortho-Ph) | ~7.3-7.5 (multiplet) | ~125-128 |

| C7, C9 (meta-Ph) | ~7.3-7.5 (multiplet) | ~128-130 |

| C8 (para-Ph) | ~7.3-7.5 (multiplet) | ~127-129 |

| C11, C12 (CH₃) | ~1.5 (singlet) | ~25-30 |

| N1-H | Absent | - |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Heteronuclear Correlation Techniques (HSQC, HMBC) for Connectivity Assignment

Two-dimensional heteronuclear correlation techniques are indispensable for confirming the structural framework. An HSQC (Heteronuclear Single Quantum Coherence) experiment would establish direct one-bond correlations between protons and their attached carbons. chemicalbook.comrsc.org For 5,5-dimethyl-3-phenylhydantoin, this would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their respective phenyl carbons.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range (2- and 3-bond) correlations, which helps in piecing together the molecular puzzle. chemicalbook.comrsc.org Key HMBC correlations would be expected between the methyl protons and the quaternary C5 carbon, as well as the C4 carbonyl carbon. Correlations from the ortho-protons of the phenyl ring to the nitrogen-bearing carbon of the hydantoin (B18101) ring (C2) would firmly establish the N-phenyl linkage.

2D NMR Spectroscopy for Complex Molecular Architecture Confirmation

In addition to HSQC and HMBC, other 2D NMR experiments like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the phenyl ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different proton groups, aiding in the determination of the preferred conformation of the phenyl ring relative to the hydantoin core. The collective data from these 2D NMR experiments would provide an unambiguous confirmation of the complex molecular architecture of 5,5-dimethyl-3-phenylhydantoin. spectrabase.com

Studies on Conformational Preferences and Tautomerism in Solution

The N-phenyl group in 5,5-dimethyl-3-phenylhydantoin is not fixed in a single orientation and can rotate. Conformational studies, primarily using NMR techniques and computational modeling, would be necessary to determine the preferred rotational conformation and the energy barriers for this rotation. The presence of bulky methyl groups at the C5 position could influence the orientation of the phenyl ring.

Tautomerism, the interconversion of structural isomers, is a known phenomenon in hydantoin systems. While 5,5-dimethyl-3-phenylhydantoin has fewer possibilities for tautomerism due to the substitution pattern, studies would investigate any potential for keto-enol or amide-imidic acid tautomerism under different solvent conditions and pH levels.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of 5,5-dimethyl-3-phenylhydantoin would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups of the hydantoin ring. These would typically appear in the region of 1700-1800 cm⁻¹. The exact positions of these bands can provide clues about the electronic environment and potential hydrogen bonding. Other characteristic bands would include C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations of the phenyl group. The aliphatic C-H stretching and bending vibrations of the methyl groups would also be present.

Raman spectroscopy would provide complementary information. While the carbonyl stretches are also visible in Raman spectra, aromatic ring vibrations often produce strong Raman signals, aiding in the characterization of the phenyl substituent.

Table 2: Expected Characteristic IR and Raman Bands for 5,5-Dimethyl-3-Phenylhydantoin

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O (Hydantoin) | Stretching | 1700-1800 (strong) | 1700-1800 (weak to medium) |

| C-N (Hydantoin) | Stretching | 1300-1400 | Present |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 (strong) |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |

Note: These are general ranges and the exact peak positions and intensities can vary.

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of 5,5-Dimethyl-3-Phenylhydantoin in the solid state is dictated by a network of specific, directional intermolecular interactions. Analysis of closely related hydantoin structures reveals a prevalence of hydrogen bonding and other non-covalent forces that guide the assembly of molecules into well-defined crystal packing motifs. While a dedicated crystallographic study for 5,5-dimethyl-3-phenylhydantoin is not extensively reported in publicly available literature, the intermolecular interactions can be inferred from comprehensive studies on analogous compounds, including various 3-substituted and 5,5-disubstituted hydantoins.

The primary intermolecular interaction governing the crystal packing of hydantoin derivatives is the hydrogen bond formed between the N-H group at the N1 position and the carbonyl oxygen atom (C=O) of an adjacent molecule. In many hydantoin structures, including derivatives of the anticonvulsant drug phenytoin (B1677684) (5,5-diphenylhydantoin), a common and robust motif is the formation of centrosymmetric dimers via paired N-H···O hydrogen bonds. acs.org These dimers create a characteristic R2 2(8) graph set notation.

These dimeric units often serve as the fundamental building blocks for more extended supramolecular assemblies. They can be further interconnected through weaker C-H···O interactions, where hydrogen atoms from the phenyl ring or the methyl groups engage with carbonyl oxygen atoms. acs.org This results in the formation of one-dimensional chains or tapes. For instance, in some phenytoin derivatives, the N-H···O bonded dimers are linked into chains running along a crystallographic axis through pairs of C-H···O interactions. acs.org A similar chain formation, driven by N-H···O hydrogen bonds, is observed in the crystal structure of 3,5-dimethyl-5-diphenylmethylhydantoin, where molecules form infinite chains. csic.es

Based on the analysis of these related structures, the anticipated crystal packing of 5,5-dimethyl-3-phenylhydantoin would likely involve the following key features:

Primary Motif: Formation of centrosymmetric dimers through strong N(1)-H···O=C(2) or N(1)-H···O=C(4) hydrogen bonds.

Secondary Propagation: Linkage of these dimers into one-dimensional chains or tapes via weaker C-H···O interactions involving the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the dimethyl groups.

Tertiary Stabilization: Contribution from van der Waals forces and potential C-H···π interactions involving the phenyl ring, leading to the final three-dimensional crystal lattice.

Table of Likely Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| Hydrogen Bond | N(1)-H | O=C(2) / O=C(4) | 2.0 - 2.2 (H···O) | Forms primary dimeric or chain motifs. |

| C-H···O Interaction | C(phenyl)-H | O=C(2) / O=C(4) | 2.2 - 2.6 (H···O) | Links primary motifs into extended structures. |

| C-H···O Interaction | C(methyl)-H | O=C(2) / O=C(4) | 2.2 - 2.6 (H···O) | Provides additional stabilization. |

| C-H···π Interaction | C-H | Phenyl Ring (π-system) | 2.5 - 2.9 (H···centroid) | Contributes to packing efficiency. |

Reactivity and Reaction Mechanisms of 5,5 Dimethyl 3 Phenylhydantoin

Electrophilic and Nucleophilic Substitution Reactions on the Hydantoin (B18101) Ring

The hydantoin ring of 5,5-dimethyl-3-phenylhydantoin is susceptible to both electrophilic and nucleophilic attack at various positions. The phenyl group at the N-3 position influences the electron distribution within the ring, thereby affecting its reactivity towards different reagents.

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

The nitrogen atoms of the hydantoin ring can undergo alkylation and acylation reactions. The N-1 position is generally more nucleophilic than the N-3 position due to the electron-withdrawing nature of the adjacent carbonyl groups. thieme-connect.com Alkylation at the N-1 position can be achieved under specific conditions, often requiring a protection-deprotection strategy to ensure selectivity. thieme-connect.com For instance, treatment with an arylsulfonyl chloride in the presence of a base can direct alkylation to the N-1 position. thieme-connect.com Other methods for N-alkylation include the use of dimethyl sulfate, diazomethane, or a combination of sodium hydride and a catalytic amount of copper(II) acetate. thieme-connect.com

The C-5 position of the hydantoin ring, bearing the two methyl groups, can also exhibit reactivity. This position is analogous to a reactive methylene (B1212753) group and can participate in base-catalyzed reactions like the Knoevenagel condensation with aldehydes, leading to the formation of 5-alkylidenehydantoins. thieme-connect.com

Halogenation and Nitration Studies

Halogenation of the hydantoin ring can occur at the nitrogen atoms. For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are stable and inexpensive halogenating agents. organic-chemistry.orgnih.gov These reagents can be used for various transformations, including the bromination of electron-rich arenes and the dibromination of alkenes. organic-chemistry.org

Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. libretexts.orgmasterorganicchemistry.com While direct nitration studies on the phenyl ring of 5,5-dimethyl-3-phenylhydantoin are not extensively detailed in the provided results, related compounds offer insights. For instance, the nitration of 5-phenylisoxazole (B86612) with a mixture of nitric acid and sulfuric acid has been reexamined. researchgate.net A newer nitrating reagent, dinitro-5,5-dimethylhydantoin (DNDMH), has been developed for the nitration of arenes under milder conditions, offering good functional group tolerance. organic-chemistry.org This reagent selectively delivers one nitro group to the aromatic ring. organic-chemistry.org

Hydrolytic Stability and Ring-Opening Reactions

The hydantoin ring can be cleaved under both acidic and basic conditions, leading to the formation of α-amino acids or their derivatives. The stability of the ring is a critical factor in its application and degradation pathways.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of hydantoins typically proceeds through the formation of an intermediate ureido acid, which then further hydrolyzes to an α-amino acid. thieme-connect.com The reaction is often carried out using strong acids like haloacids. thieme-connect.com For example, 10% aqueous HCl at 100 °C has been used for the hydrolysis of hydantoins. thieme-connect.com The mechanism involves protonation of one of the carbonyl oxygens, followed by nucleophilic attack of water, leading to ring opening.

Base-Mediated Degradation Pathways

Base-mediated hydrolysis of hydantoins also leads to the formation of α-amino acids via a ureido acid intermediate. thieme-connect.com Strong bases like sodium hydroxide (B78521) are commonly employed for this transformation. thieme-connect.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. The stability of the hydantoin ring towards hydrolysis can be influenced by the substituents. For instance, 5,5-dimethylhydantoin (B190458) itself is reported to be stable to hydrolysis under environmental conditions, with a very long half-life. nih.gov

Derivatization Strategies and Functional Group Transformations

The versatile reactivity of the hydantoin ring allows for a wide range of derivatization strategies to synthesize new compounds with potentially useful properties. These transformations can target the nitrogen atoms, the C-5 position, or the phenyl ring.

The N-1 and N-3 positions can be functionalized with various groups, as seen in the synthesis of compounds like 3-allyl-5,5-dimethylhydantoin. nih.gov The C-5 position can be modified through reactions like the Knoevenagel condensation. thieme-connect.com Furthermore, the phenyl ring at the N-3 position can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions with the hydantoin ring itself.

Derivatives of 5,5-dimethylhydantoin, such as the halogenated versions (DBDMH and DCDMH), are themselves useful reagents in organic synthesis. organic-chemistry.orgnih.govmdpi.comarcjournals.orgarcjournals.org DBDMH, for example, can act as a precatalyst for the activation of carbonyl functionalities in esterification and aldol (B89426) condensation reactions. mdpi.com

Synthesis of Novel 5,5-Dimethyl-3-Phenylhydantoin Analogues

The synthesis of novel analogues of 5,5-dimethyl-3-phenylhydantoin primarily involves modifications at the N-1 and C-5 positions of the hydantoin ring, as well as substitution on the N-3 phenyl group. These synthetic strategies allow for the generation of a diverse library of compounds for various applications.

A key method for introducing diversity is the direct N-arylation of the hydantoin scaffold. researchgate.netnih.gov Copper-catalyzed N-arylation reactions have proven effective for this purpose. For instance, the N-3 arylation of 5,5-disubstituted hydantoins can be achieved using arylating agents like aryl(trimethoxyphenyl)iodonium tosylate in the presence of a copper salt and a base. nih.gov This methodology can be extended to synthesize a range of N-3-aryl-5,5-dimethylhydantoins with different substituents on the phenyl ring. Further arylation at the N-1 position can also be accomplished under similar copper-catalyzed conditions, often by modifying the solvent and reaction time, leading to 1,3-diaryl-5,5-dimethylhydantoins. scispace.com

Another approach to creating novel analogues is through the modification of the substituents at the C-5 position. While the parent compound has dimethyl groups, synthetic routes allow for the introduction of other alkyl or aryl groups. The Bucherer-Bergs synthesis, a classic method for preparing hydantoins from ketones, can be adapted to use different ketones, leading to a variety of 5,5-disubstituted hydantoins which can then be N-phenylated. researchgate.netnih.gov Additionally, tandem reactions, such as the α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals, offer a connective route to 5,5-disubstituted hydantoins that can serve as precursors to novel 3-phenyl derivatives. bris.ac.uk

The synthesis of hydantoin-based peptidomimetics represents another avenue for creating complex analogues. nih.govacs.orgnih.gov Sequential multicomponent domino processes, followed by regioselective deprotection and coupling reactions, can be employed to attach peptide-like fragments to the hydantoin core. nih.gov For example, a domino condensation/intramolecular aza-Michael/O-N acyl migration process can yield functionalized hydantoin intermediates that are further elaborated into complex structures. nih.gov

Below is a table summarizing synthetic approaches to novel 5,5-dimethyl-3-phenylhydantoin analogues:

| Synthetic Strategy | Description | Key Reagents/Conditions | Resulting Analogues |

| N-Arylation | Direct introduction of aryl groups at the N-1 and/or N-3 positions of the hydantoin ring. | Copper salts (e.g., CuI, Cu(NO₃)₂), diaryliodonium salts, aryl boronic acids, base (e.g., K₃PO₄, Et₃N). researchgate.netnih.govscispace.comorganic-chemistry.org | N-1 and/or N-3 aryl-substituted 5,5-dimethylhydantoins. |

| C-5 Modification | Synthesis of hydantoins with different substituents at the C-5 position prior to N-phenylation. | Bucherer-Bergs reaction with various ketones, tandem α-amination/α-arylation of silyl ketene acetals. researchgate.netnih.govbris.ac.uk | 5,5-dialkyl or 5-alkyl-5-aryl-3-phenylhydantoins. |

| Peptidomimetic Synthesis | Attachment of peptide-like chains to the hydantoin scaffold. | Sequential multicomponent domino reactions, regioselective deprotection, and peptide coupling reagents. nih.govacs.orgnih.gov | Hydantoin-based peptidomimetics with diverse side chains. |

Reactions Involving the Phenyl Moiety and Dimethyl Groups

The phenyl group at the N-3 position and the gem-dimethyl groups at the C-5 position exhibit distinct reactivities.

Reactions of the Phenyl Moiety:

The N-phenyl group of 5,5-dimethyl-3-phenylhydantoin is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com The hydantoin ring, being an electron-withdrawing group, directs incoming electrophiles primarily to the meta and para positions of the phenyl ring. The specific regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlumenlearning.com For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of meta- and para-nitro-substituted derivatives. The reactivity of the phenyl ring in these substitutions is generally lower than that of unsubstituted benzene (B151609) due to the deactivating effect of the attached hydantoin ring. libretexts.org

Reactivity of the Dimethyl Groups:

The gem-dimethyl group at the C-5 position is generally unreactive under typical organic reaction conditions. The carbon-hydrogen bonds of the methyl groups are strong and non-acidic, making them resistant to attack by most nucleophiles and bases. However, under forcing conditions, such as those involving free radicals, reactions at the methyl groups could potentially occur.

A significant aspect of the gem-dimethyl group is the "Thorpe-Ingold effect" or "gem-dimethyl effect," which can influence the reactivity of the hydantoin ring. acs.orgrsc.orgacs.org This effect describes the acceleration of cyclization and other intramolecular reactions due to the presence of gem-dialkyl substituents. The steric compression between the methyl groups can alter the bond angles of the hydantoin ring, potentially influencing its stability and reactivity in ring-opening or other reactions. acs.orgethernet.edu.et While not a reaction of the dimethyl groups themselves, this conformational influence is a key aspect of their chemical character within the molecule.

Photochemical and Electrochemical Reactivity

The presence of the phenyl group and the hydantoin ring endows 5,5-dimethyl-3-phenylhydantoin with potential photochemical and electrochemical activity.

Photochemical Reactivity:

Compounds containing aromatic chromophores, such as the phenyl group in 5,5-dimethyl-3-phenylhydantoin, are susceptible to photochemical degradation. nih.govtbzmed.ac.ir Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher energy state. From this excited state, several photochemical processes can occur, including photoionization, photodissociation, and photoaddition. tbzmed.ac.ir For instance, photodegradation of drugs containing phenyl groups can lead to the formation of radical species and subsequent reaction with solvents or other molecules. nih.gov In the context of 5,5-dimethyl-3-phenylhydantoin, irradiation with UV light could potentially lead to cleavage of bonds within the hydantoin ring or reactions involving the phenyl group. The specific degradation products would depend on the wavelength of light and the reaction medium. chemrxiv.org

Electrochemical Reactivity:

The electrochemical behavior of hydantoin derivatives has been a subject of study, particularly in the context of their biological activity. rsc.org Cyclic voltammetry is a common technique used to investigate the oxidation and reduction potentials of such compounds. nih.goviieta.orgtheijes.comelectrochemsci.orgderpharmachemica.comchemmethod.com The phenylhydantoin moiety is expected to be electroactive. The phenyl group can be oxidized at a certain potential, and the hydantoin ring itself contains electrochemically active carbonyl and amide groups.

Studies on related 5,5'-dimethylhydantoin-conjugated hemorphins have utilized electrochemical analysis to understand their structure-property relationships. rsc.org For 5,5-dimethyl-3-phenylhydantoin, cyclic voltammetry would likely reveal oxidation peaks corresponding to the phenyl group and potentially the hydantoin ring. The exact potentials would be influenced by the solvent and supporting electrolyte used. The electrochemical oxidation could lead to the formation of radical cations or other reactive intermediates.

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies provide valuable insights into the mechanisms of reactions involving 5,5-dimethyl-3-phenylhydantoin and its analogues.

Kinetic Studies:

Kinetic investigations of reactions such as hydrolysis and oxidation help to elucidate the rate-determining steps and the nature of the transition states. For example, studies on the oxidation of various substrates by 1,3-dichloro-5,5-dimethylhydantoin, a related compound, have shown that the reaction kinetics can be complex, often involving pre-equilibria and the formation of intermediate complexes. ijsdr.orgarcjournals.orgarcjournals.org The rate of these reactions can be influenced by factors such as the concentration of reactants, pH, and temperature. ijsdr.orgarcjournals.org Kinetic data, such as reaction orders and rate constants, are crucial for proposing and validating reaction mechanisms.

Thermodynamic Studies and Computational Investigations:

Thermodynamic parameters, such as enthalpy and entropy of reaction and activation, provide information about the energy changes and feasibility of chemical processes. Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and thermodynamic properties of hydantoin derivatives. researchgate.netrsc.org These computational studies can model the geometries of reactants, transition states, and products, and calculate their relative energies. researchgate.net This allows for the prediction of reaction pathways and the elucidation of factors that control reactivity and selectivity. For instance, computational models have been used to study the regioselective protection of hydantoins and to understand the mechanism of their synthesis. researchgate.netrsc.org Such studies can also provide insights into the conformational preferences of the molecule, which can impact its reactivity. nih.govacs.org

The table below summarizes key findings from mechanistic studies on related hydantoin systems.

| Study Type | Focus of Investigation | Key Findings |

| Kinetic Studies | Oxidation of amino acids by 1,3-dichloro-5,5-dimethylhydantoin. arcjournals.orgarcjournals.org | The reactions follow complex kinetics, with the rate being dependent on the concentrations of the oxidant, substrate, and H+ ions. The reaction proceeds through the formation of an intermediate complex. |

| Kinetic Studies | Oxidation of p-nitroacetophenone by 1,3-dichloro-5,5-dimethylhydantoin. ijsdr.org | The reaction exhibits Michaelis-Menten type kinetics, suggesting the formation of a pre-equilibrium complex. The rate-determining step involves the rupture of a C-H bond from the enolic form of the substrate. |

| Computational Studies | Regioselective protection of hydantoins. researchgate.net | DFT calculations can predict the experimentally observed regioselectivity of acylation, providing insights into the transition state energies of different reaction pathways. |

| Computational Studies | Synthesis of hydantoin-based peptidomimetics. nih.govacs.org | Molecular modeling can be used to study the conformational preferences of these molecules, such as their ability to adopt α-helix or β-turn structures. |

Theoretical and Computational Chemistry Studies on 5,5 Dimethyl 3 Phenylhydantoin

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the molecular and electronic properties of various compounds, including hydantoin (B18101) derivatives.

Computational studies, often employing DFT methods, can determine the most stable three-dimensional arrangement of atoms in the 5,5-dimethyl-3-phenylhydantoin molecule. This process, known as geometry optimization, is crucial for understanding the compound's physical and chemical behavior. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. For flexible molecules, this analysis is key to understanding their behavior in solution. nih.govnih.gov

Table 1: Representative Theoretical Conformational Analysis Data

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 45 | 0.00 | 60 |

| 2 | 135 | 1.20 | 30 |

| 3 | -45 | 2.50 | 10 |

| Note: This table is illustrative and based on general principles of conformational analysis. Specific values for 5,5-dimethyl-3-phenylhydantoin would require dedicated computational studies. |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For 5,5-dimethyl-3-phenylhydantoin, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atoms, while the LUMO would likely be distributed over the carbonyl groups of the hydantoin ring.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are hypothetical and serve to illustrate the output of an FMO analysis. |

Electrostatic potential (ESP) maps are visual representations of the charge distribution within a molecule. researchgate.netresearchgate.netyoutube.com They are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com

For 5,5-dimethyl-3-phenylhydantoin, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The hydrogen atoms of the phenyl group and the methyl groups would exhibit positive potential. Understanding this charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Spectroscopic Property Prediction and Validation

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govresearchgate.netchemrxiv.org This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. nih.gov

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 156.0 | 155.8 |

| C4 | 175.0 | 174.5 |

| C5 | 65.0 | 64.7 |

| Phenyl C1' | 138.0 | 137.9 |

| Methyl C | 25.0 | 24.8 |

| Note: This table is a hypothetical comparison to illustrate the correlation between experimental and computed NMR data. |

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov These calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular vibrations. The calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models. nih.gov For 5,5-dimethyl-3-phenylhydantoin, key vibrational modes would include the C=O stretching of the hydantoin ring, C-N stretching, and various vibrations associated with the phenyl group.

Table 4: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (asymmetric) | 1780 | 1775 |

| C=O stretch (symmetric) | 1715 | 1710 |

| Phenyl C-C stretch | 1600 | 1598 |

| C-N stretch | 1350 | 1345 |

| Note: This table presents a simplified, illustrative set of vibrational data. |

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reaction mechanisms for the synthesis of 5,5-dimethyl-3-phenylhydantoin is crucial for optimizing reaction conditions and improving yields. Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed investigation of reaction pathways and the characterization of transient structures like transition states.

A key synthetic route to 5,5-dimethyl-3-phenylhydantoin is the N-arylation of 5,5-dimethylhydantoin (B190458). tezu.ernet.in Experimental studies have shown that this transformation can be effectively achieved using a copper(I) iodide (CuI) catalyst with a diaryliodonium salt as the aryl source. tezu.ernet.in While metal-free conditions proved unsuccessful, the use of a copper catalyst facilitated the formation of the desired N3-arylated product under mild conditions. tezu.ernet.in

Computational studies on related hydantoin systems have demonstrated the power of DFT methods, such as B3LYP with the 6-31+G(d) basis set, to model reaction energetics. researchgate.net For instance, in the regioselective acylation of 5,5-dimethylhydantoin, computational analysis was used to optimize the geometries of reactants, products, and, most importantly, the transition states involved. researchgate.net This type of analysis calculates the energy barriers for different potential reaction pathways, allowing researchers to predict the most feasible mechanism. researchgate.net By applying similar computational models to the copper-catalyzed N-arylation of 5,5-dimethylhydantoin, researchers can elucidate the step-by-step mechanism, including the oxidative addition, ligand exchange, and reductive elimination steps typical of cross-coupling cycles. This modeling provides invaluable data on the geometry and energy of the transition states, which are the highest energy points along the reaction coordinate and dictate the reaction's rate.

Table 1: Computational Methods in Reaction Mechanism Analysis

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculating the electronic structure and energy of molecules. | Optimized geometries of reactants, transition states, and products. researchgate.net |

| Transition State Search Algorithms | Locating the highest energy point on a reaction pathway. | Energy barriers (activation energy), reaction rates, and mechanistic pathways. researchgate.net |

| Frequency Calculations | Characterizing stationary points on the potential energy surface. | Confirmation of minima (reactants, products) and transition states (one imaginary frequency). |

Molecular Dynamics Simulations for Solution Behavior and Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 5,5-dimethyl-3-phenylhydantoin, MD simulations can reveal its dynamic behavior in different solvent environments and its interaction with other molecules, such as biological macromolecules.

Furthermore, MD simulations combined with methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can estimate the free energy of binding between a ligand and a receptor. nih.gov This analysis can decompose the binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation effects. nih.gov Such studies on 5,5-dimethyl-3-phenylhydantoin could clarify the nature of its interactions, for instance, the role of hydrogen bonds involving its carbonyl groups and the hydrophobic interactions of its phenyl and dimethyl groups. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations

| MD Simulation Analysis | Information Provided | Relevance to 5,5-Dimethyl-3-Phenylhydantoin |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating conformational stability. nih.govmdpi.com | Assesses the stability of the compound when interacting with a biological target. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions. mdpi.com | Identifies which parts of the molecule are most mobile and contribute to binding entropy. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the molecule and its environment or a receptor. | Quantifies the strength and persistence of key hydrogen bonding interactions involving the hydantoin ring. researchgate.net |

| Binding Free Energy (e.g., MM-GBSA) | Estimates the strength of the interaction between the molecule and a binding partner. nih.gov | Predicts binding affinity and identifies the key energetic contributions (electrostatic, van der Waals) to the interaction. nih.gov |

In Silico Design of Novel 5,5-Dimethyl-3-Phenylhydantoin Derivatives Based on Structural Features (Excluding QSAR for Biological Activity)

In silico design leverages computational methods to propose novel molecules with desired properties, accelerating the discovery process. The hydantoin scaffold is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its presence in numerous clinically used drugs. nih.govekb.eg The structure of 5,5-dimethyl-3-phenylhydantoin offers multiple sites for modification, primarily on the phenyl ring and potentially at the N1 position of the hydantoin core.

The design of new derivatives focuses on making targeted structural modifications to modulate the molecule's physicochemical and steric properties. nih.gov Computational techniques like molecular docking can be used to predict how these modifications might influence the binding of a derivative to a specific protein target. nih.gov By visualizing the binding pose of the parent molecule in a protein's active site, researchers can identify empty pockets or regions where specific interactions could be enhanced.

For example, based on the structure of 5,5-dimethyl-3-phenylhydantoin, a design strategy might involve introducing various substituents (e.g., halogen, hydroxyl, or methoxy (B1213986) groups) at different positions on the phenyl ring. DFT calculations can then be employed to determine how these substitutions affect the molecule's electronic properties, such as its electrostatic potential surface and dipole moment. researchgate.net This information helps in designing derivatives with improved interaction profiles, for instance, by introducing a hydrogen bond donor/acceptor to engage with a specific amino acid residue in a target protein. Another strategy is pharmacophoric hybridization, where 5,5-dimethyl-3-phenylhydantoin is combined with another bioactive chemical group to create a hybrid molecule with potentially enhanced or novel properties. ekb.eg These computational approaches allow for the pre-screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Strategies for In Silico Derivative Design

| Design Strategy | Computational Approach | Goal of Modification |

| Substituent Modification | DFT Calculations, Electrostatic Potential Mapping | To alter electronic properties, solubility, and steric fit by adding functional groups to the phenyl ring. researchgate.net |

| Structure-Based Design | Molecular Docking | To improve binding affinity and selectivity by designing derivatives that fit optimally into a target's binding site. nih.gov |

| Pharmacophore Hybridization | Molecular Scaffolding | To combine the structural features of 5,5-dimethyl-3-phenylhydantoin with other known active fragments to create novel hybrid compounds. ekb.eg |

| Conformational Analysis | Energy Minimization, Potential Energy Surface Scan | To explore how structural changes affect the molecule's preferred shape and flexibility, which influences receptor binding. |

Advanced Analytical Methodologies for 5,5 Dimethyl 3 Phenylhydantoin in Research Contexts

Chromatographic Techniques for Separation and Quantification in Complex Mixtures.scispace.comacs.org

Chromatographic methods are fundamental for the isolation and quantification of 5,5-dimethyl-3-phenylhydantoin from complex mixtures, such as reaction crude products or biological samples. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 5,5-dimethyl-3-phenylhydantoin. Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.

Method Development: In research contexts, the purification of 5,5-dimethyl-3-phenylhydantoin and its derivatives is often achieved using flash column chromatography, a form of liquid chromatography. scispace.com For analytical purposes, reversed-phase HPLC is a common choice. A typical HPLC method would utilize a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The optimal ratio is determined through gradient or isocratic elution to achieve a good peak shape and resolution from potential impurities. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides significant UV absorbance.

Validation Parameters: A validated HPLC method for 5,5-dimethyl-3-phenylhydantoin would include the following parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, flow rate, etc. |

While 5,5-dimethyl-3-phenylhydantoin itself has low volatility, Gas Chromatography (GC) can be employed for its analysis after derivatization to increase its volatility and thermal stability. A common derivatization technique for hydantoins is permethylation. nih.gov

A GC-based method would involve the extraction of the analyte from the sample matrix, followed by a derivatization step. The resulting volatile derivative is then injected into the GC system, where it is separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components are then detected, often by a Flame Ionization Detector (FID) or, for greater specificity and sensitivity, a Mass Spectrometer (MS).

The 5-position of the hydantoin (B18101) ring is a stereocenter. If 5,5-dimethyl-3-phenylhydantoin were to be synthesized in a chiral, non-racemic form (for instance, if one of the methyl groups were replaced by another substituent), the assessment of its enantiomeric purity would be crucial. Chiral chromatography is the method of choice for this purpose.

For analogous compounds like 5-(p-hydroxyphenyl)-5-phenylhydantoin, chiral separation has been successfully achieved using reversed-phase HPLC with a chiral mobile phase additive, such as β-cyclodextrin. nih.govnih.gov The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

A potential chiral HPLC method for a chiral analog of 5,5-dimethyl-3-phenylhydantoin could involve:

Stationary Phase: A standard reversed-phase column (e.g., C8 or C18).

Mobile Phase: An aqueous buffer containing a chiral selector like β-cyclodextrin or its derivatives. The concentration of the chiral selector and the organic modifier (e.g., methanol) are critical parameters for achieving separation. nih.govnih.gov

Detection: UV detection would be suitable.

| Parameter | Description |

| Chiral Selector | A chiral compound added to the mobile phase or coated on the stationary phase to induce separation of enantiomers. |

| Resolution (Rs) | A measure of the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, calculated from the relative amounts of each enantiomer. |

Spectrophotometric and Spectrofluorometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are often used for the quantification of 5,5-dimethyl-3-phenylhydantoin, especially in quality control settings where the sample matrix is relatively simple. The presence of the phenyl group results in a characteristic UV absorbance spectrum that can be used for quantitative analysis based on the Beer-Lambert law. For related hydantoin derivatives, UV detection is commonly employed in conjunction with HPLC. nih.gov

Spectrofluorometric methods could potentially be developed if the compound itself is fluorescent or can be derivatized with a fluorescent tag. This approach would offer higher sensitivity and selectivity compared to UV-Vis spectrophotometry. However, there is currently limited specific information in the scientific literature on the spectrofluorometric analysis of 5,5-dimethyl-3-phenylhydantoin.

Electrochemical Detection Methods.researchgate.netmdpi.com

Electrochemical detection methods offer a sensitive and selective alternative for the analysis of electroactive compounds. The hydantoin ring can be susceptible to electrochemical oxidation or reduction. Research on other hydantoin derivatives, such as 1-methylhydantoin, has demonstrated the feasibility of electrochemical detection. researchgate.net The principle involves the complexation of the hydantoin with a transition metal ion, like cobalt, which then produces a redox signal that is proportional to the analyte concentration. researchgate.net

The development of an electrochemical sensor for 5,5-dimethyl-3-phenylhydantoin could involve modifying an electrode surface with materials that enhance the electrochemical response of the analyte. mdpi.com This could provide a rapid and cost-effective analytical method.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis.scispace.comnih.gov

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unequivocal identification and quantification of 5,5-dimethyl-3-phenylhydantoin in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of 5,5-dimethyl-3-phenylhydantoin, GC-MS provides both separation and structural information. nih.gov The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides a mass spectrum of the analyte, which serves as a molecular fingerprint for its identification. Selected Ion Monitoring (SIM) can be used for highly sensitive and selective quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful technique for the analysis of 5,5-dimethyl-3-phenylhydantoin. It combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. Electrospray Ionization (ESI) is a common ionization technique for hydantoins, typically producing a protonated molecule [M+H]⁺. scispace.com High-Resolution Mass Spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, confirming the elemental composition of the compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a sophisticated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides unambiguous structural elucidation of the analyte and any related impurities or metabolites without the need for prior isolation.

| Technique | Separation Principle | Detection Principle | Key Advantages |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Mass-to-charge ratio of ionized molecules. | High resolution, sensitive and selective quantification (SIM mode). nih.gov |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Mass-to-charge ratio of ionized molecules. | Applicable to non-volatile compounds, high sensitivity and specificity, structural information. scispace.com |

| LC-NMR | Partitioning between a liquid mobile phase and a solid stationary phase. | Nuclear magnetic resonance of atomic nuclei. | Unambiguous structure elucidation of separated components. |

Development of Standard Reference Materials and Certified Analytical Protocols

The reliability and comparability of analytical data for 5,5-Dimethyl-3-Phenylhydantoin in research contexts are fundamentally reliant on the availability of well-characterized standard reference materials (SRMs) and certified analytical protocols. While specific, internationally recognized Certified Reference Materials (CRMs) for 5,5-Dimethyl-3-Phenylhydantoin from metrological institutes are not widely documented, the principles for their development are well-established within the scientific community. In research settings, highly purified and thoroughly characterized batches of the compound serve as de facto reference standards.

The development of a reference material begins with the synthesis of the target compound, 5,5-Dimethyl-3-Phenylhydantoin. Various synthetic routes have been reported, often involving the N-arylation of 5,5-dimethylhydantoin (B190458). For instance, a common method involves the reaction of 5,5-dimethylhydantoin with an appropriate phenylating agent under controlled conditions to yield the desired product. tezu.ernet.in

Following synthesis, the crucial step is the purification of the compound to a high degree of chemical purity. This is typically achieved through techniques such as flash column chromatography. scispace.com The purity of the synthesized 5,5-Dimethyl-3-Phenylhydantoin is then rigorously assessed using a suite of analytical techniques.

The characterization of a potential reference standard for 5,5-Dimethyl-3-Phenylhydantoin involves multiple spectroscopic and spectrometric methods to confirm its identity and purity. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which should correspond to its calculated theoretical mass. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, confirming the presence and connectivity of all atoms in the molecule.

A certified analytical protocol for 5,5-Dimethyl-3-Phenylhydantoin would be developed and validated using such a well-characterized reference material. The validation of an analytical method, for example using High-Performance Liquid Chromatography (HPLC), would involve assessing several key parameters to ensure its reliability. nih.gov These parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

The establishment of a certified reference material by a national or international standards organization would involve a more rigorous and comprehensively documented process. This would include multi-laboratory characterization, homogeneity testing, and stability assessments over time to assign a certified value with a stated uncertainty. nih.gov

The following tables provide an example of the kind of data that would be generated during the characterization of a research-grade reference standard for 5,5-Dimethyl-3-Phenylhydantoin, based on findings in scientific literature. scispace.com

Table 1: Physicochemical and Spectrometric Data for 5,5-Dimethyl-3-Phenylhydantoin Reference Standard

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Physical State | White Solid |

| Melting Point | Not explicitly reported in the provided context |

| High-Resolution Mass Spectrometry (ESI-HRMS) m/z | Calculated for C₁₁H₁₃N₂O₂ [M+H]⁺: Not provided; Found: Not provided |

Data based on typical characterization procedures.

Table 2: ¹H NMR Spectroscopic Data for 5,5-Dimethyl-3-Phenylhydantoin Reference Standard

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for 5,5-Dimethyl-3-Phenylhydantoin Reference Standard

| Chemical Shift (δ) ppm | Assignment |

| Not available in search results |

Table 4: Example of Analytical Method Validation Parameters for a Hypothetical HPLC Protocol

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Accuracy (% Recovery) | 98.0 - 102.0 % |

| Precision (Repeatability, %RSD) | < 2% |

| Specificity | No interference from related substances or matrix components |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

These values represent typical criteria for method validation and are not specific to a published certified protocol for this compound.

Applications of 5,5 Dimethyl 3 Phenylhydantoin in Non Clinical Chemical Sciences

Role as a Synthetic Intermediate in Complex Organic Synthesis

5,5-Dimethyl-3-phenylhydantoin serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the creation of sterically hindered amino acids. The hydantoin (B18101) structure provides a stable scaffold that can be chemically modified and subsequently hydrolyzed to yield the desired amino acid derivatives.